![molecular formula C13H14O3 B2623197 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-83-8](/img/structure/B2623197.png)
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14O3. It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has gained significant interest in medicinal chemistry due to its ability to act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, or internal alkynes . This leads to drug analogues with enhanced pharmacokinetic and physicochemical properties .
Synthesis Analysis
The synthesis of BCP derivatives often involves the use of Grignard reagents . A two-step approach has been reported to obtain synthetically versatile BCP derivatives . This method allows the incorporation of BCP units in tetrapyrrolic macrocycles and the synthesis of a new class of calix4pyrrole analogues . The synthesis of BCP derivatives has also been achieved via ring opening of [1.1.1]propellane followed by multi-step chemical transformation .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a methoxycarbonyl group and a carboxylic acid group attached .Chemical Reactions Analysis
BCP derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of boron-substituted bicyclo[1.1.1]pentanes and (hetero)bicyclo[2.1.1]hexanes via an iridium-catalysed borylation of the bridgehead tertiary C–H bond .科学的研究の応用
Molecular Rods
BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or structures, providing a rigid and stable framework.
Molecular Rotors
BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a single bond, which can be useful in various applications such as energy storage and transfer.
Supramolecular Linker Units
BCP derivatives can act as supramolecular linker units . These are used to connect larger molecular structures together, which can be useful in the creation of complex molecular architectures.
Liquid Crystals
BCP derivatives have been used in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they’re often used in display technologies.
FRET Sensors
BCP derivatives have been used in the creation of FRET (Förster Resonance Energy Transfer) sensors . These are devices that use the energy transfer between two light-sensitive molecules to measure physical or biochemical conditions.
Metal–Organic Frameworks
BCP derivatives have been used in the creation of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they’re used in a variety of applications, including gas storage, separation, and catalysis.
In addition to these applications, BCP derivatives have also been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means they can replace these groups in a molecule without significantly changing its overall properties, which can be useful in drug discovery . They can impart physicochemical benefits on drug candidates, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
作用機序
Target of Action
The primary targets of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid are currently unknown
Mode of Action
It is suggested that the compound may interact with its targets through a radical relay mechanism initiated by a consecutive photoinduced electron transfer process .
Biochemical Pathways
It is hypothesized that the compound may be involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto propellane to afford BCP radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid . For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . These conditions may help maintain the stability and efficacy of the compound.
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDDMXMFIJQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2623119.png)
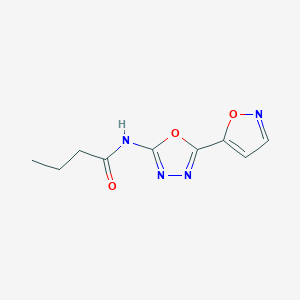

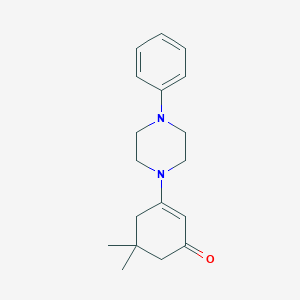
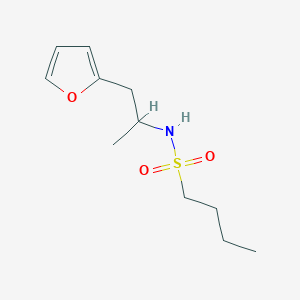
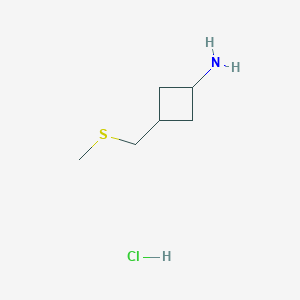
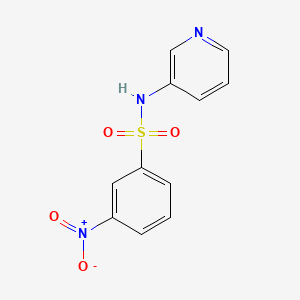
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)
![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)